Cas no 14827-68-0 ((5-METHOXY-1H-INDOL-3-YL)-OXO-ACETIC ACID ETHYL ESTER)

(5-Methoxy-1H-indol-3-yl)-oxo-acetic acid ethyl ester is a versatile indole derivative widely used in organic synthesis and pharmaceutical research. Its key structural features include a 5-methoxyindole core and an ethyl ester functional group, which enhance its reactivity in various chemical transformations. This compound serves as a valuable intermediate in the synthesis of bioactive molecules, particularly those targeting neurological and metabolic pathways. Its stability under standard laboratory conditions and compatibility with common reagents make it a practical choice for multistep synthetic routes. The presence of both electron-donating (methoxy) and electron-withdrawing (ester) groups allows for selective modifications, facilitating the development of structurally diverse analogs for research applications.
(5-METHOXY-1H-INDOL-3-YL)-OXO-ACETIC ACID ETHYL ESTER structure
14827-68-0 structure
Product name:(5-METHOXY-1H-INDOL-3-YL)-OXO-ACETIC ACID ETHYL ESTER
CAS No:14827-68-0
MF:C13H13NO4
MW:247.247
MDL:MFCD09909437
CID:3172378
PubChem ID:21950006

(5-METHOXY-1H-INDOL-3-YL)-OXO-ACETIC ACID ETHYL ESTER Chemical and Physical Properties

Names and Identifiers

    • (5-METHOXY-1H-INDOL-3-YL)-OXO-ACETIC ACID ETHYL ESTER
    • UKRORGSYN-BB BBV-5099423
    • 2-(5-Methoxy-3-indolyl)-2-oxoacetic Acid
    • (5-METHOXY-1H-INDOL-3-YL)(OXO)ACETIC ACID
    • 1H-INDOLE-3-ACETIC ACID, 5-METHOXY-α-OXO-
    • 2-(5-METHOXY-1H-INDOL-3-YL)-2-OXOACETIC ACID
    • AC4353
    • SY058580
    • CS-0446807
    • 1H-Indole-3-aceticacid,5-methoxy-alpha-oxo-
    • 14827-68-0
    • SCHEMBL1558974
    • MFCD09909437
    • 1H-Indole-3-acetic acid, 5-methoxy-alpha-oxo-
    • CHEMBL1288745
    • 2-(5-methoxy-1H-indol-3-yl)-2-oxoacetic acid
    • (5-Methoxy-1H-indol-3-yl)-oxo-acetic acid ethyl ester
    • MDL: MFCD09909437
    • Inchi: InChI=1S/C11H9NO4/c1-16-6-2-3-9-7(4-6)8(5-12-9)10(13)11(14)15/h2-5,12H,1H3,(H,14,15)
    • InChI Key: LLZACTPLAJXJNU-UHFFFAOYSA-N
    • SMILES: COC1=CC2=C(C=C1)NC=C2C(=O)C(=O)O

Computed Properties

  • Exact Mass: 219.05315777g/mol
  • Monoisotopic Mass: 219.05315777g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 3
  • Complexity: 304
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.4
  • Topological Polar Surface Area: 79.4Ų

(5-METHOXY-1H-INDOL-3-YL)-OXO-ACETIC ACID ETHYL ESTER Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
eNovation Chemicals LLC
D776855-5g
2-(5-Methoxy-3-indolyl)-2-oxoacetic Acid
14827-68-0 95%
5g
$715 2024-07-20
eNovation Chemicals LLC
D776855-5g
2-(5-Methoxy-3-indolyl)-2-oxoacetic Acid
14827-68-0 95%
5g
$715 2025-02-26
eNovation Chemicals LLC
D776855-5g
2-(5-Methoxy-3-indolyl)-2-oxoacetic Acid
14827-68-0 95%
5g
$715 2025-02-26

Additional information on (5-METHOXY-1H-INDOL-3-YL)-OXO-ACETIC ACID ETHYL ESTER

Comprehensive Overview of (5-METHOXY-1H-INDOL-3-YL)-OXO-ACETIC ACID ETHYL ESTER (CAS No. 14827-68-0)

(5-METHOXY-1H-INDOL-3-YL)-OXO-ACETIC ACID ETHYL ESTER, with the CAS number 14827-68-0, is a specialized organic compound widely recognized in pharmaceutical and biochemical research. This ester derivative of indole is particularly notable for its role in synthesizing bioactive molecules. Researchers and industries value this compound for its unique structural properties, which make it a key intermediate in developing novel therapeutic agents. The growing interest in indole derivatives and their applications in drug discovery has positioned this compound as a subject of significant scientific inquiry.

The molecular structure of (5-METHOXY-1H-INDOL-3-YL)-OXO-ACETIC ACID ETHYL ESTER features a 5-methoxyindole core, which is known for its electron-rich aromatic system. This characteristic enhances its reactivity in various chemical transformations, such as cross-coupling reactions and nucleophilic substitutions. The presence of the ethyl ester group further increases its solubility in organic solvents, facilitating its use in synthetic chemistry. Recent studies highlight its potential in designing enzyme inhibitors and receptor modulators, aligning with current trends in precision medicine and targeted therapies.

In the context of modern research, CAS 14827-68-0 has garnered attention due to its relevance in neuropharmacology and oncology. The indole scaffold is a common motif in many natural products and FDA-approved drugs, making this compound a valuable building block for medicinal chemists. For instance, its structural similarity to serotonin and melatonin derivatives has spurred investigations into its potential applications for neurological disorders and sleep-related conditions. These connections to high-demand research areas underscore its importance in contemporary science.

From a synthetic perspective, (5-METHOXY-1H-INDOL-3-YL)-OXO-ACETIC ACID ETHYL ESTER is often utilized in multistep organic synthesis. Its versatility allows for modifications at multiple sites, enabling the creation of diverse molecular libraries. This adaptability is crucial for high-throughput screening in drug discovery, where researchers seek compounds with optimal bioactivity. Additionally, its stability under standard laboratory conditions makes it a practical choice for both academic and industrial settings.

Environmental and safety considerations are also critical when working with CAS 14827-68-0. While not classified as hazardous, proper handling protocols should be followed to ensure safe usage. Researchers are encouraged to consult material safety data sheets (MSDS) and adhere to good laboratory practices (GLP). The compound's compatibility with green chemistry principles is another area of interest, as the scientific community increasingly prioritizes sustainable methodologies.

In summary, (5-METHOXY-1H-INDOL-3-YL)-OXO-ACETIC ACID ETHYL ESTER (14827-68-0) is a pivotal compound in modern chemical and pharmaceutical research. Its structural features, combined with its broad applicability, make it a cornerstone in the development of innovative therapeutics. As the demand for indole-based compounds continues to rise, this ester derivative will likely remain a focal point in cutting-edge scientific endeavors.

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